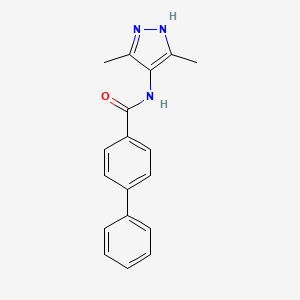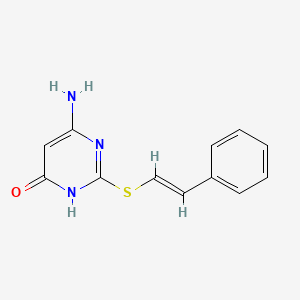
N-(2-aminoethyl)-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-3-methylfuran-2-carboxamide is an organic compound characterized by the presence of a furan ring substituted with a carboxamide group and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-3-methylfuran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylfuran and ethylenediamine.
Reaction Conditions: The furan ring is first functionalized to introduce a carboxylic acid group at the 2-position. This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The carboxylic acid derivative is then converted to the corresponding carboxamide by reacting with ethylenediamine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Furanones, hydroxyfurans.
Reduction: Amines.
Substitution: Various substituted amides and amines.
Scientific Research Applications
Chemistry
N-(2-aminoethyl)-3-methylfuran-2-carboxamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s structure suggests it could interact with biological targets, such as enzymes or receptors, leading to therapeutic effects. Research is ongoing to explore its efficacy and safety in medical applications.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-aminoethyl)-3-methylfuran-2-carboxamide exerts its effects depends on its interaction with molecular targets. The aminoethyl side chain may facilitate binding to proteins or nucleic acids, while the furan ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-methylfuran-2-carboxylate: Similar structure but with an ester group instead of a carboxamide.
N-(2-aminoethyl)-2-furancarboxamide: Lacks the methyl group on the furan ring.
N-(2-aminoethyl)-3-methylthiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(2-aminoethyl)-3-methylfuran-2-carboxamide is unique due to the combination of its furan ring, carboxamide group, and aminoethyl side chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-(2-aminoethyl)-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C8H12N2O2/c1-6-2-5-12-7(6)8(11)10-4-3-9/h2,5H,3-4,9H2,1H3,(H,10,11) |
InChI Key |
GHNBGXZQJWUPOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Diphenylphosphoryl)(thiophen-2-yl)methyl]morpholine](/img/structure/B11089394.png)
![1-[3-(2-Cyclohexylidenehydrazinyl)-4-nitrophenyl]pyrrolidine](/img/structure/B11089398.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11089404.png)
![4-Amino-N'-[(3-iodobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11089418.png)
![12-(4-methoxyphenyl)-9,10-dihydrobenzo[a]acridin-11(8H)-one](/img/structure/B11089420.png)

![Ethyl 2-[(4-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11089434.png)
![4-Chloro-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B11089445.png)

![5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11089457.png)

![N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide](/img/structure/B11089479.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11089483.png)
![{3-[(2-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetic acid](/img/structure/B11089490.png)
